![molecular formula C16H23FN2O B5673477 2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5673477.png)
2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide often involves condensation reactions and the use of specific reagents to introduce the fluorine atoms into the benzamide structure. For example, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through condensation of different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole, using nebulic acid chloride and triethylamine as acid scavenger in dichloroethane solvent (Priya et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fluorine atoms, which significantly affect the molecule's electronic properties and reactivity. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, highlighting the importance of fluorine in influencing the compound's overall structure and stability (Özbey et al., 1998).
Chemical Reactions and Properties
The fluorine atoms in these compounds contribute to their reactivity, enabling a variety of chemical reactions. For instance, the synthesis of fluorinated heterocycles involves rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the compounds' versatility in forming fluorinated heterocyclic structures (Wu et al., 2017).
Physical Properties Analysis
The introduction of fluorine atoms into the benzamide structure impacts the physical properties of these compounds, such as melting points, solubility, and crystal structure. The structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides provided insight into physicochemical correlations and polymorphism, highlighting how fluorine substitution patterns influence molecular conformation and physical properties (Mocilac et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide and related compounds are marked by their reactivity towards nucleophiles, electrophiles, and their potential for further functionalization. The presence of fluorine enhances the compounds' reactivity, making them useful intermediates in organic synthesis and medicinal chemistry. For example, the nucleophilic vinylic substitution reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the reactivity of fluorine-containing compounds in heterocyclic synthesis (Meiresonne et al., 2015).
properties
IUPAC Name |
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNVZYAYTFEADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
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